molecular formula C16H23NO4S B2417428 N-cyclopropyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide CAS No. 946237-49-6

N-cyclopropyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide

Cat. No.: B2417428
CAS No.: 946237-49-6
M. Wt: 325.42
InChI Key: HLHBLBRWMFUUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide (CAS 946237-49-6) is a high-purity synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 2,2-dimethyl-2,3-dihydrobenzofuran core, a privileged structure frequently encountered in natural products and pharmaceutically active compounds due to its robust and conformationally restrained scaffold . The structure is further functionalized with a propyl ether linkage to a sulfonamide group bearing a cyclopropyl substituent. The dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry, represented in a wide range of natural products and pharmaceutically important agents . Sulfonamide functional groups, like the one present in this compound, are known to exhibit a diverse range of pharmacological activities. Sulfonamides demonstrate the capacity to act as inhibitors for enzymes like carbonic anhydrase and dihydropteroate synthetase, and play roles in treating various conditions such as diuresis, hypoglycemia, and inflammation . The specific structural features of this compound—including the lipophilic dihydrobenzofuran system, the ether oxygen, and the N-cyclopropyl sulfonamide moiety—make it a valuable intermediate for probing structure-activity relationships (SAR), developing novel enzyme inhibitors, and screening for new biological activities in high-throughput assays. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound as a key synthetic building block for the construction of more complex molecular architectures or as a core structure in the design of libraries for biological screening .

Properties

IUPAC Name

N-cyclopropyl-3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-16(2)11-12-5-3-6-14(15(12)21-16)20-9-4-10-22(18,19)17-13-7-8-13/h3,5-6,13,17H,4,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHBLBRWMFUUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NC3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C16H23NO4S
  • Molecular Weight : 325.42 g/mol
  • Purity : Typically around 95%.

Neuroprotective Effects

Research into related compounds has demonstrated that derivatives of 2,3-dihydrobenzofuran exhibit neuroprotective effects by stabilizing mitochondrial function and preventing apoptosis in neuronal cells. For instance, analogs have shown efficacy in protecting dopaminergic neurons from neurotoxic agents in models of Parkinson's disease .

Structure-Activity Relationship (SAR)

The structural features of this compound suggest potential interactions with biological targets. The presence of the sulfonamide group is known to enhance solubility and bioavailability, which are critical factors for drug development.

Structural Feature Impact on Activity
Sulfonamide GroupEnhances solubility and bioavailability
Dihydrobenzofuran CorePotential for neuroprotective activity
Cyclopropyl MoietyMay influence receptor binding affinity

Case Studies and Research Findings

Several studies have evaluated compounds structurally related to this compound:

  • Neuroprotection in Animal Models :
    • In a study involving aminopropyl carbazoles, compounds demonstrated significant neuroprotection against MPTP-induced toxicity in mice models. These findings suggest that similar structural motifs could confer protective effects in neuronal cells .
  • Bromodomain Inhibition :
    • Research on 2,3-dihydrobenzofurans as BET inhibitors highlighted their selectivity and potency against specific bromodomains. This indicates that modifications to the benzofuran core can yield compounds with high therapeutic potential .

Q & A

Q. How can heterogeneous catalysis improve the sustainability of the sulfonamide coupling step?

  • Methodological Answer : Screen immobilized catalysts (e.g., silica-supported sulfonic acids) under solvent-free conditions. Compare turnover numbers (TON) and life-cycle assessment (LCA) metrics to homogeneous analogs. Reusability >5 cycles without activity loss is a key benchmark .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting bioactivity results between in vitro and in vivo models for this compound?

  • Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability and metabolite formation. Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro IC50_{50} values with tissue-specific exposure levels in vivo. Species-specific protein binding differences may explain discrepancies .

Q. What experimental controls are critical when interpreting contradictory results in oxidative stability assays?

  • Methodological Answer : Include radical scavengers (e.g., BHA) and metal chelators (e.g., EDTA) to distinguish autoxidation pathways from metal-catalyzed degradation. Accelerated aging studies under controlled O2_2 partial pressures can isolate degradation mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.